Amphotericin B remains a gold standard for treating a wide range of invasive fungal infections in research settings. This includes fungal diseases like aspergillosis, candidiasis, blastomycosis, and cryptococcosis []. Its effectiveness against a multitude of fungal pathogens allows researchers to study the progression and treatment response of these infections with a well-established therapeutic option.
While newer antifungal medications exist, AmB's advantage lies in its low resistance rates. This makes it ideal for studying drug-resistant fungal strains and developing strategies to combat them.
Amphotericin B's mechanism of action involves binding to ergosterol, a component of the fungal cell membrane. This binding creates pores, leading to leakage of cellular contents and ultimately fungal cell death []. Researchers use AmB to study the structure and function of fungal membranes, furthering the understanding of fungal biology and potential targets for future antifungal drugs.
Beyond its primary antifungal activity, AmB's interaction with membranes has opened doors for research in other areas. Studies are investigating its potential immunomodulatory effects, meaning how it might influence the immune system's response to fungal infections.
One major drawback of AmB is its severe side effects, particularly nephrotoxicity (kidney damage) []. Researchers are actively developing new drug delivery systems to improve AmB's therapeutic profile. Liposomal formulations of AmB encapsulate the drug within lipid spheres, significantly reducing its toxicity while maintaining its antifungal activity. This paves the way for studying the efficacy and safety of these improved formulations in animal models.
Amphotericin B is a macrolide polyene antibiotic []. It was first isolated in the 1950s from the soil bacterium Streptomyces nodosus []. Amphotericin B has played a significant role in treating life-threatening fungal infections in humans [].
Amphotericin B possesses a complex molecular structure with a polyene macrolactone ring system containing seven double bonds []. It also has a glycosidic moiety with a mycosamine sugar attached to the lactone ring []. This unique structure allows Amphotericin B to interact with fungal cell membranes, a key aspect of its antifungal activity [].
Amphotericin B is a naturally occurring compound produced by Streptomyces nodosus. While its complete biosynthesis pathway is not fully elucidated, research suggests it involves polyketide synthase enzymes []. Chemical synthesis of Amphotericin B has proven challenging due to its complex structure [].
Amphotericin B is relatively stable under physiological conditions but can degrade in light and at high temperatures [].
Amphotericin B's primary antifungal mechanism involves binding to ergosterol, a sterol component of fungal cell membranes [, ]. This binding creates pores in the membrane, leading to leakage of essential electrolytes and cell death []. Additionally, Amphotericin B might induce oxidative stress within the fungal cell, further contributing to its effectiveness [].
Irritant